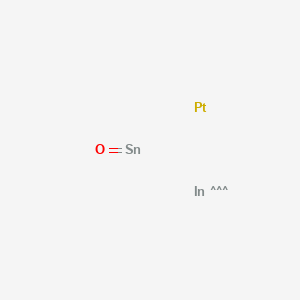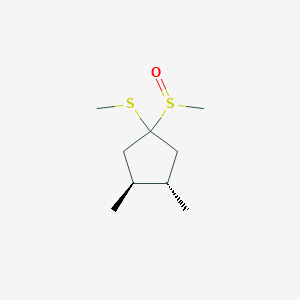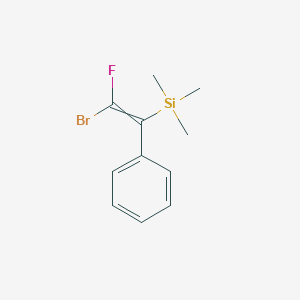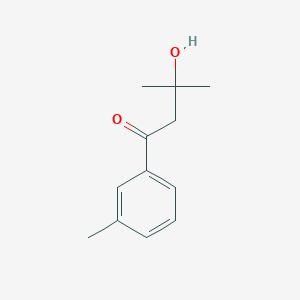![molecular formula C11H23NSi B14176057 1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine CAS No. 1000598-48-0](/img/structure/B14176057.png)
1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine is a unique organosilicon compound characterized by the presence of a silyl group attached to a hexahydroazocine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine typically involves the silylation of hexahydroazocine derivatives. One common method is the reaction of hexahydroazocine with ethyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the silylation process .
Industrial Production Methods: Industrial production of this compound may involve similar silylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, often facilitated by fluoride ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF), potassium fluoride.
Major Products:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl ethers.
Substitution: Formation of various substituted silyl derivatives.
Aplicaciones Científicas De Investigación
1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine involves the interaction of the silyl group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of the silyl group, which can enhance or inhibit specific chemical reactions .
Comparación Con Compuestos Similares
Trimethylsilyl derivatives: Commonly used as protecting groups in organic synthesis.
Tert-butyldimethylsilyl derivatives: Known for their stability and ease of removal.
Triisopropylsilyl derivatives: Used for protecting sensitive functional groups.
Uniqueness: 1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine is unique due to its specific combination of a silyl group with a hexahydroazocine ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in synthesis and materials science .
Propiedades
Número CAS |
1000598-48-0 |
|---|---|
Fórmula molecular |
C11H23NSi |
Peso molecular |
197.39 g/mol |
Nombre IUPAC |
ethyl-dimethyl-(3,4,5,6-tetrahydro-2H-azocin-1-yl)silane |
InChI |
InChI=1S/C11H23NSi/c1-4-13(2,3)12-10-8-6-5-7-9-11-12/h8,10H,4-7,9,11H2,1-3H3 |
Clave InChI |
MDVNQKVFVWMQTO-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)N1CCCCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)

![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)
![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)




![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
